molecular formula C18H23N9O B12271683 9-methyl-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine

9-methyl-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12271683
M. Wt: 381.4 g/mol
InChI Key: ZHFNHCDIAMTKPF-UHFFFAOYSA-N
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Description

9-methyl-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine is a complex organic compound that belongs to the class of purines. Purines are bicyclic aromatic compounds made up of a pyrimidine ring fused to an imidazole ring. This compound is notable for its unique structure, which includes a morpholine and pyridazine moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine typically involves multiple steps, including the formation of the purine core and subsequent functionalization. The process often starts with the preparation of the purine nucleus, followed by the introduction of the piperazine and morpholine groups. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts like palladium on carbon, specific solvents, and controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

9-methyl-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-methyl-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests it could have multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

    6-(morpholin-4-yl)pyridazin-3-amine: Shares the morpholine and pyridazine moieties.

    9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: Contains a similar piperazine structure.

    6-methyl-4-(morpholin-4-yl)-2H-chromen-2-one: Features the morpholine group.

Uniqueness

What sets 9-methyl-6-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine apart is its combination of the purine core with the morpholine and pyridazine moieties

Properties

Molecular Formula

C18H23N9O

Molecular Weight

381.4 g/mol

IUPAC Name

4-[6-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C18H23N9O/c1-24-13-21-16-17(24)19-12-20-18(16)27-6-4-25(5-7-27)14-2-3-15(23-22-14)26-8-10-28-11-9-26/h2-3,12-13H,4-11H2,1H3

InChI Key

ZHFNHCDIAMTKPF-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NN=C(C=C4)N5CCOCC5

Origin of Product

United States

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